Methyl 9-chloro-9-oxononanoate
Overview
Description
Methyl 9-chloro-9-oxononanoate is an organic compound with the molecular formula C10H17ClO3 It is a derivative of nonanoic acid, featuring a chlorine atom and a ketone group on the ninth carbon, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-chloro-9-oxononanoate can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with thionyl chloride to form 9-chloro-9-oxononanoic acid chloride, which is then esterified with methanol to yield the desired product . Another method involves the Friedel–Crafts acylation of N-methyl indole with this compound in the presence of aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of excess methanol and a suitable acid catalyst to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Methyl 9-chloro-9-oxononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products:
Substitution: Amides, thioesters.
Reduction: Secondary alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 9-chloro-9-oxononanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-chloro-9-oxononanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, it can act as an inhibitor of certain enzymes, disrupting metabolic pathways and exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate: This compound is synthesized using Friedel–Crafts acylation and has potential anticancer properties.
Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate: Synthesized through Schotten–Baumann reaction, it is studied for its biological activities.
Uniqueness: Methyl 9-chloro-9-oxononanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its chlorine and ketone functionalities make it a versatile intermediate for further chemical modifications, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 9-chloro-9-oxononanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZJAMAJAXTVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337733 | |
Record name | Methyl 9-chloro-9-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56555-02-3 | |
Record name | Nonanoic acid, 9-chloro-9-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56555-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 9-chloro-9-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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